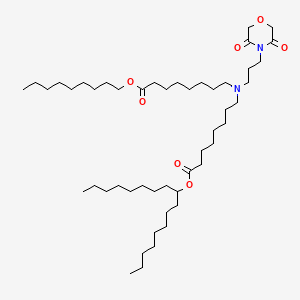
Heptadecan-9-yl 8-((3-(3,5-dioxomorpholino)propyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptadecan-9-yl 8-((3-(3,5-dioxomorpholino)propyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Heptadecan-9-yl 8-((3-(3,5-dioxomorpholino)propyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate likely involves multiple steps, including the formation of intermediate compounds. Typical synthetic routes may include:
Esterification: Formation of ester bonds between carboxylic acids and alcohols.
Amidation: Formation of amide bonds between carboxylic acids and amines.
Oxidation and Reduction: Introduction of oxo groups and reduction of intermediates to achieve the desired functional groups.
Industrial Production Methods
Industrial production of such complex compounds often involves:
Batch Processing: Sequential addition of reagents and purification of intermediates.
Continuous Flow Chemistry: Streamlined synthesis with continuous input of reactants and output of products, improving efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Heptadecan-9-yl 8-((3-(3,5-dioxomorpholino)propyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, potentially forming oxo groups or carboxylic acids.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, potentially forming alcohols or amines.
Substitution: Replacement of functional groups with other groups, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Catalysts: Palladium on carbon (Pd/C), platinum (Pt).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Heptadecan-9-yl 8-((3-(3,5-dioxomorpholino)propyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate may have various scientific research applications, including:
Chemistry: Study of its reactivity and synthesis of derivatives.
Biology: Investigation of its interactions with biological molecules and potential as a biochemical probe.
Medicine: Exploration of its pharmacological properties and potential therapeutic uses.
Industry: Use as an intermediate in the synthesis of other complex molecules or as a functional additive in materials.
Mechanism of Action
The mechanism of action of Heptadecan-9-yl 8-((3-(3,5-dioxomorpholino)propyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Receptors: Interaction with specific receptors on cell surfaces, triggering downstream signaling pathways.
Enzyme Inhibition: Inhibition of enzymes involved in metabolic pathways, affecting cellular processes.
Membrane Interaction: Integration into cell membranes, altering their properties and affecting cell function.
Comparison with Similar Compounds
Similar Compounds
Heptadecan-9-yl 8-((3-(3,5-dioxomorpholino)propyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate: can be compared with other long-chain esters and amides, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and long hydrocarbon chain, which may confer unique properties and reactivity compared to similar compounds.
Properties
Molecular Formula |
C49H92N2O7 |
|---|---|
Molecular Weight |
821.3 g/mol |
IUPAC Name |
nonyl 8-[3-(3,5-dioxomorpholin-4-yl)propyl-(8-heptadecan-9-yloxy-8-oxooctyl)amino]octanoate |
InChI |
InChI=1S/C49H92N2O7/c1-4-7-10-13-16-25-32-42-57-48(54)36-28-21-17-23-30-38-50(40-33-41-51-46(52)43-56-44-47(51)53)39-31-24-18-22-29-37-49(55)58-45(34-26-19-14-11-8-5-2)35-27-20-15-12-9-6-3/h45H,4-44H2,1-3H3 |
InChI Key |
GEWMCTHTNNLJMC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC(=O)CCCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCCN1C(=O)COCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















